1-(tert-Butoxy)-2-nitrobenzene

Overview

Description

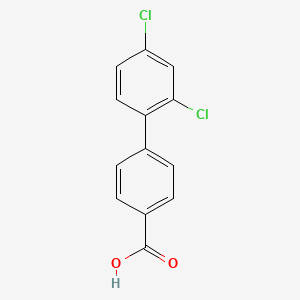

1-(tert-Butoxy)-2-nitrobenzene is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is an organic compound with the chemical formula C10H13NO3 and is also known as 2-Nitrotert-Butylphenyl Ether.

Scientific Research Applications

Antiferromagnetic Exchange Interaction

1-(tert-Butoxy)-2-nitrobenzene has been researched for its potential in creating compounds with antiferromagnetic exchange interactions, as seen in the study of a benzenetriyltris compound. This compound demonstrated significant dihedral angles and exhibited quartet signals in EPR spectrum analysis, indicating its potential in magnetic and electronic applications (Fujita et al., 1996).

Selective Ortho Hydroxylation

The compound has been used in the regioselective oxidation of nitrobenzene to nitrophenol, catalyzed by a specific polyoxometalate. This process showed first-order kinetics in oxygen and the catalyst, with evidence of radical intermediate formation indicating its utility in organic synthesis and catalysis (Khenkin et al., 2005).

Ultrasound-Assisted Preparation

Research has explored the preparation of 1-butoxy-4-nitrobenzene using ultrasonic assistance and a multi-site phase-transfer catalyst. This method enhanced reaction rates and provided a novel approach to synthesizing nitro aromatic ethers (Harikumar & Rajendran, 2014).

Redox Properties in Electrochemistry

The redox properties of lutetium bis(tetra-tert-butylphthalocyaninato) in nitrobenzene have been studied, demonstrating the ability to study the transfer of ions across water/nitrobenzene interfaces. This finding is significant for understanding ion transfer in various chemical and electrochemical contexts (Quentel et al., 2005).

Catalytic Selective Oxidation

1-(tert-Butoxy)-2-nitrobenzene has been utilized in the catalytic selective oxidation of amines with hydroperoxides over molecular sieves, demonstrating its role in the selective production of azoxybenzenes and nitro compounds. This process showed the importance of reactive intermediates and the potential for selective oxidation in organic synthesis (Suresh et al., 1995).

Mechanism of Action

Target of Action

Compounds with tert-butoxy groups have been used in the synthesis of n-heterocycles via sulfinimines . They have also been attached to fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs . These proteins play crucial roles in neurotransmitter release, suggesting that 1-(tert-Butoxy)-2-nitrobenzene may interact with these or similar targets.

Mode of Action

The tert-butoxy group is known for its unique reactivity pattern . It has been used in chemical transformations and is implicated in biosynthetic and biodegradation pathways . In the context of N-heterocycle synthesis, the tert-butoxy group mediates asymmetric synthesis via sulfinimines .

Biochemical Pathways

It’s also used in the synthesis of N-heterocycles via sulfinimines , which are key components of many biochemical pathways.

Pharmacokinetics

The tert-butoxy group is known for its unique reactivity and steric properties, which could influence the compound’s bioavailability .

Result of Action

Compounds with tert-butoxy groups have been used in the synthesis of n-heterocycles and have been attached to proteins involved in neurotransmitter release , suggesting potential roles in these processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(tert-Butoxy)-2-nitrobenzene. For instance, formaldehyde, a potential carcinogen found in the workplace and environment, has been studied extensively for its carcinogenic potential . Given that 1-(tert-Butoxy)-2-nitrobenzene shares structural similarities with formaldehyde, it’s plausible that similar environmental factors could influence its action.

properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)14-9-7-5-4-6-8(9)11(12)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHYLJDIYZVNQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451257 | |

| Record name | Benzene, 1-(1,1-dimethylethoxy)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butoxy)-2-nitrobenzene | |

CAS RN |

83747-12-0 | |

| Record name | Benzene, 1-(1,1-dimethylethoxy)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[2-fluoro-4-(trifluoromethyl)phenyl]-](/img/structure/B1610219.png)

![[(4R,6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B1610222.png)

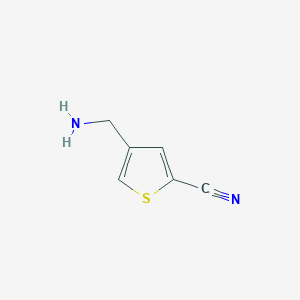

![Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1610232.png)